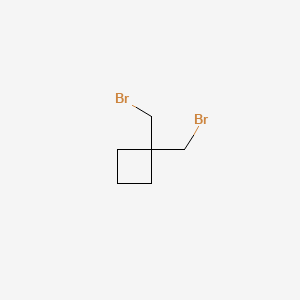

1,1-Bis(bromomethyl)cyclobutane

Description

BenchChem offers high-quality 1,1-Bis(bromomethyl)cyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(bromomethyl)cyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(bromomethyl)cyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-4-6(5-8)2-1-3-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLYUDXIHNNLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,1-Bis(bromomethyl)cyclobutane: A Technical Guide to sp³-Rich Scaffold Synthesis

Executive Summary

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties, solubility, and target specificity. 1,1-Bis(bromomethyl)cyclobutane (CAS: 20371-79-3) serves as a premier bifunctional electrophilic building block in this paradigm. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for utilizing this reagent, specifically focusing on its role in synthesizing spiro[3.3]heptane derivatives—highly sought-after bioisosteres of benzene[1].

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of 1,1-bis(bromomethyl)cyclobutane is critical for safe handling and predicting its behavior in solution-phase synthesis. The molecule features a strained cyclobutane ring with two primary alkyl bromide leaving groups, making it highly susceptible to nucleophilic substitution[2].

Quantitative Data Summary

| Property | Value | Source / Validation |

| IUPAC Name | 1,1-bis(bromomethyl)cyclobutane | PubChem CID 12651155[2] |

| CAS Number | 20371-79-3 | European Chemicals Agency[2] |

| Molecular Formula | C₆H₁₀Br₂ | PubChem[2] |

| Molecular Weight | 241.95 g/mol | PubChem[2] |

| Density | 1.754 ± 0.06 g/cm³ (Predicted) | Guidechem[3] |

| Boiling Point | 65 °C at 1.5 Torr | Guidechem[3] |

| LogP | 2.94 | PubChem[2] |

| Hazard Classification | H315, H318, H335 (Skin/Eye/Respiratory) | Sigma-Aldrich[4] |

Mechanistic Reactivity: The Spirocyclization Paradigm

The primary utility of 1,1-bis(bromomethyl)cyclobutane lies in its ability to undergo double nucleophilic substitution (

Causality of Reactivity: The Thorpe-Ingold Effect

The efficiency of this ring-closing reaction is not coincidental; it is driven by the Thorpe-Ingold effect (gem-dialkyl effect). The cyclobutane ring constrains the bond angle between the two bromomethyl groups, forcing them into closer spatial proximity than they would be in an acyclic system. This pre-organization drastically lowers the activation entropy (

Reaction pathway for the synthesis of 2-azaspiro[3.3]heptane via double SN2 displacement.

Solvent and Base Selection Logic

-

Solvent : Polar solvents like 2-propanol or acetonitrile are selected because they stabilize the polar transition state of the

reaction, accelerating the displacement of the bromide ions[5]. -

Base : Potassium carbonate (

) is utilized as a heterogeneous acid scavenger. Because it is largely insoluble in the organic phase, it neutralizes the generated hydrobromic acid (

Experimental Workflow: Synthesis of 2-Azaspiro[3.3]heptane Derivatives

The following protocol details the base-mediated spirocyclization of 1,1-bis(bromomethyl)cyclobutane with a primary amine (e.g., ethanolamine). This methodology is engineered as a self-validating system , ensuring quality control at every phase[6].

Step-by-Step Methodology

-

Reaction Assembly :

-

Action: In a round-bottom flask, combine 1,1-bis(bromomethyl)cyclobutane (1.0 eq), the primary amine (1.4 eq), and

(4.8 eq) in 2-propanol or acetonitrile (0.5 M concentration). -

Causality: An excess of base is required to fully neutralize the 2 equivalents of HBr produced.

-

Validation Check: The mixture should appear as a heterogeneous suspension. Ensure robust magnetic stirring to maintain maximum surface area contact with the insoluble

.

-

-

Thermal Activation :

-

Action: Heat the reaction mixture to reflux (approx. 120 °C for 2-propanol) for 72 hours[5].

-

Validation Check: Monitor the reaction via LC-MS. The protocol is self-validating when the dibromide mass peak completely disappears, replaced by the

peak of the target spirocycle.

-

-

Solvent Exchange & Quenching :

-

Action: Cool the mixture to room temperature. Evaporate the organic solvent under reduced pressure. Add deionized water to the residue.

-

Causality: Removing the reaction solvent prevents the product from partitioning into the aqueous layer during extraction.

-

Validation Check: Test the pH of the aqueous phase. It must be >8, confirming that the base successfully neutralized all acidic byproducts.

-

-

Extraction & Isolation :

-

Action: Extract the aqueous mixture twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[6].

-

Action: Combine the organic layers, dry over anhydrous Sodium Sulfate (

), filter, and concentrate in vacuo to yield the crude spirocyclic product.

-

Standard operating procedure for base-mediated spirocyclization and product isolation.

Applications in Drug Discovery: sp³-Rich Bioisosteres

The integration of 1,1-bis(bromomethyl)cyclobutane into medicinal chemistry workflows has yielded significant therapeutic breakthroughs. By converting flat aromatic rings into spiro[3.3]heptane systems, researchers improve the metabolic stability and solubility of drug candidates[1].

-

Toll-Like Receptor (TLR) Inhibitors : Derivatives synthesized from this building block have been successfully utilized in the development of inhibitors for endosomal toll-like receptors (e.g., TLR8). These compounds are critical in modulating pro-inflammatory cytokine production in autoimmune diseases like rheumatoid arthritis[5].

-

Janus Kinase (JAK) Inhibitors : The rigid, three-dimensional geometry provided by the spirocyclic core has been employed to design highly selective inhibitors of mammalian JAK kinases (JAK1, JAK2, JAK3, and TYK2). These inhibitors are actively researched for the treatment of myeloproliferative disorders and various cancers[6].

References

-

PubChem Compound Summary for CID 12651155 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes Source: European Journal of Organic Chemistry (2025) URL:[Link]

- Compounds and compositions as inhibitors of endosomal toll-like receptors (US20190211009A1)

- Inhibitors of janus kinases (WO2008156726A1)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,1-Bis(bromomethyl)cyclobutane | C6H10Br2 | CID 12651155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 1,1-bis(bromomethyl)cyclobutane | 20371-79-3 [sigmaaldrich.com]

- 5. US20190211009A1 - Compounds and compositions as inhibitors of endosomal toll-like receptors - Google Patents [patents.google.com]

- 6. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]

Introduction: The Strategic Importance of the Gem-Dibromomethyl Cyclobutane Motif

An In-depth Technical Guide to the Structural Analysis of 1,1-Bis(bromomethyl)cyclobutane

Abstract: 1,1-Bis(bromomethyl)cyclobutane is a key bifunctional building block in organic synthesis, prized for its gem-disubstituted cyclobutane core which can introduce conformational rigidity into molecular scaffolds. Its utility in the development of novel chemical entities, from complex spirocycles to polymeric materials, is directly linked to its three-dimensional structure and reactivity. This guide provides a comprehensive structural analysis of 1,1-bis(bromomethyl)cyclobutane, synthesizing theoretical predictions with established analytical principles. We will delve into spectroscopic characterization, computational modeling, and crystallographic considerations. This document is intended for researchers, medicinal chemists, and materials scientists who require a deep understanding of this reagent's structural intricacies to leverage its full synthetic potential.

The cyclobutane ring, a "strained" cycloalkane, is a fascinating structural motif that has found increasing application in drug discovery and materials science. Its puckered conformation is distinct from the more flexible cyclohexane ring, offering a tool to enforce specific vectoral orientations of substituents, thereby influencing molecular shape and biological activity. The 1,1-disubstitution pattern on the cyclobutane ring creates a spirocyclic-like center, a feature known to enhance metabolic stability and binding affinity in drug candidates by increasing their three-dimensional complexity.

1,1-Bis(bromomethyl)cyclobutane serves as a potent electrophilic linchpin. The two primary bromine atoms are excellent leaving groups, poised for sequential or simultaneous nucleophilic substitution reactions. This dual reactivity allows for the construction of spiro-heterocycles, bicyclic systems, and polymers with a cyclobutane unit embedded in the backbone. A thorough understanding of its ground-state geometry, bond dynamics, and spectroscopic fingerprint is therefore not merely academic but a prerequisite for its rational application in complex molecular design.

Molecular and Physicochemical Properties

The fundamental properties of 1,1-bis(bromomethyl)cyclobutane provide the baseline for its handling, characterization, and reaction setup. These values are compiled from computational predictions and available supplier data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂ | PubChem[1][2] |

| Molecular Weight | 241.95 g/mol | PubChem[1] |

| CAS Number | 20371-79-3 | Guidechem[3] |

| IUPAC Name | 1,1-bis(bromomethyl)cyclobutane | PubChem[1] |

| Boiling Point | 65 °C @ 1.5 Torr | Guidechem[3] |

| Density (Predicted) | 1.754 ± 0.06 g/cm³ | Guidechem[3] |

| Refractive Index (Predicted) | 1.539 | Guidechem[3] |

| SMILES | C1CC(C1)(CBr)CBr | PubChem[2] |

| InChIKey | YMLYUDXIHNNLAJ-UHFFFAOYSA-N | PubChem[1][4] |

Spectroscopic Characterization: A Predictive Approach

Direct experimental spectra for 1,1-bis(bromomethyl)cyclobutane are not widely published. However, based on the known effects of its constituent functional groups and data from analogous structures, we can construct a highly reliable predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure of organic molecules. The symmetry of 1,1-bis(bromomethyl)cyclobutane simplifies its predicted spectrum.

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ 3.55-3.65 ppm (Singlet, 4H): This signal is attributed to the four equivalent protons of the two bromomethyl (-CH₂Br) groups. The geminal disposition and the free rotation around the C-C single bonds average their chemical environment. The chemical shift is downfield due to the electron-withdrawing effect of the adjacent bromine atom. For comparison, the benzylic protons in m-bis(bromomethyl)benzene appear at δ 4.48 ppm, indicating the lesser deshielding effect of a saturated ring compared to an aromatic one.[5]

-

δ 2.20-2.35 ppm (Triplet, 4H): These protons are on the C2 and C4 positions of the cyclobutane ring, adjacent to the unsubstituted methylene group. They are expected to appear as a triplet due to coupling with the two protons at C3.

-

δ 1.90-2.05 ppm (Quintet, 2H): This signal corresponds to the C3 methylene protons. They are coupled to the four protons at the C2 and C4 positions, resulting in a quintet.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ 45-50 ppm (Quaternary Carbon, C1): The spiro-like quaternary carbon atom, C1, is expected in this region. Its exact shift is influenced by the two attached bromomethyl groups.

-

δ 38-42 ppm (Methylene Carbon, -CH₂Br): The carbon atoms of the two bromomethyl groups.

-

δ 30-35 ppm (Methylene Carbon, C2/C4): The equivalent carbons of the cyclobutane ring adjacent to the quaternary center.

-

δ 15-20 ppm (Methylene Carbon, C3): The single, unique methylene carbon at the "bottom" of the ring.

Protocol: Acquiring High-Resolution NMR Spectra

This self-validating protocol ensures data of sufficient quality for unambiguous structural assignment.

-

Sample Preparation:

-

Accurately weigh ~15-20 mg of 1,1-bis(bromomethyl)cyclobutane.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample and lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (peak shape of TMS should be sharp and symmetrical).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).

-

Set the spectral width from 0 to 220 ppm.

-

Use a relaxation delay of 2-3 seconds and acquire at least 1024 scans due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra carefully.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.

-

Integrate the ¹H signals and assign the chemical shifts for all peaks.

-

Infrared (IR) Spectroscopy

IR spectroscopy will identify the characteristic vibrational modes of the molecule's functional groups.

-

2950-2850 cm⁻¹ (Strong): C-H stretching vibrations from the methylene groups of the cyclobutane ring and the bromomethyl groups.

-

1450-1470 cm⁻¹ (Medium): CH₂ scissoring (bending) vibrations.

-

1200-1250 cm⁻¹ (Medium-Strong): C-C stretching of the cyclobutane ring. The strained nature of the ring can lead to distinctive absorptions.

-

650-550 cm⁻¹ (Strong): The C-Br stretching vibration. The presence of a strong band in this region is highly indicative of the bromomethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br exist in ~1:1 ratio) will be observed. The spectrum will show three peaks for the molecular ion cluster at m/z 240 (Br-79, Br-79), 242 (Br-79, Br-81), and 244 (Br-81, Br-81) with a relative intensity ratio of approximately 1:2:1.

-

Key Fragments:

-

[M-Br]⁺ (m/z 161/163): Loss of one bromine radical, showing a 1:1 isotopic pattern. This is often a prominent peak.

-

[M-CH₂Br]⁺ (m/z 147/149): Loss of a bromomethyl radical. This fragment would also exhibit a 1:1 isotopic pattern for the remaining bromine atom.

-

[C₅H₇]⁺ (m/z 67): Loss of both bromomethyl groups, leading to a cyclobutyl-methyl cation fragment.

-

Computational Structural Analysis

In the absence of experimental crystallographic data, computational modeling provides invaluable insights into the molecule's preferred three-dimensional geometry, bond parameters, and conformational landscape. Density Functional Theory (DFT) is a robust method for this analysis.

A proposed workflow for this analysis is outlined below.

Caption: Workflow for DFT-based structural analysis of 1,1-bis(bromomethyl)cyclobutane.

Predicted Structural Parameters (ωB97X-D/6-311+G(d,p)):

The cyclobutane ring is not planar and adopts a puckered conformation to alleviate angle strain. The degree of puckering and the resulting dihedral angles are key structural descriptors.

| Parameter | Predicted Value | Justification |

| C-Br Bond Length | ~1.96 Å | Typical for a primary alkyl bromide. |

| C1-CH₂Br Bond Length | ~1.55 Å | Standard C-C single bond length. |

| Ring C-C Bond Lengths | ~1.56 Å | Slightly elongated due to ring strain. |

| Br-C-C Bond Angle | ~112° | Close to tetrahedral, slightly expanded. |

| Ring Pucker Angle | ~25-35° | A significant deviation from planarity is expected to minimize torsional strain. |

Synthesis and Reactivity Implications

1,1-Bis(bromomethyl)cyclobutane is typically synthesized from the corresponding diol, 1,1-bis(hydroxymethyl)cyclobutane, via bromination with reagents like PBr₃ or the Appel reaction. The integrity of the cyclobutane core is maintained during these transformations.

The structural analysis directly informs its reactivity:

-

Steric Hindrance: The gem-disubstitution creates a sterically congested environment around the C1 carbon. This can influence the kinetics of Sₙ2 reactions, potentially favoring substrates with less bulky nucleophiles.

-

Conformational Rigidity: The puckered cyclobutane ring acts as a rigid scaffold. In double substitution reactions to form spirocycles, this pre-organized conformation can lead to high regioselectivity and stereoselectivity, a principle of significant value in asymmetric synthesis.

Conclusion

The structural characterization of 1,1-bis(bromomethyl)cyclobutane, while currently reliant on predictive methods and analysis of analogous compounds, reveals a molecule of significant synthetic promise. Its key features—a puckered and rigid cyclobutane core, a sterically demanding quaternary center, and two reactive primary bromide handles—make it a valuable tool for introducing three-dimensional complexity into molecular architectures. The spectroscopic and computational data outlined in this guide provide a robust framework for its identification, purity assessment, and the strategic planning of its use in the synthesis of advanced materials and potential therapeutic agents.

References

-

PubChem. (n.d.). (Bromomethyl)cyclobutane. National Center for Biotechnology Information. Retrieved from [Link][6]

-

Organic Syntheses. (n.d.). Bicyclo[1.1.0]butane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Bis(bromomethyl)cyclobutane. National Center for Biotechnology Information. Retrieved from [Link][1]

-

PubChemLite. (n.d.). 1,1-bis(bromomethyl)cyclobutane (C6H10Br2). Retrieved from [Link][2]

-

MDPI. (2023). Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. Retrieved from [Link]

- Google Patents. (n.d.). CN101209953B - Applied synthesis method for bromocyclobutane.

- Google Patents. (n.d.). CN103435439A - Preparation method of bromomethyl cyclobutane.

-

RSC Publishing. (n.d.). Supporting information - Spectroscopic data of compounds 1a-f. Retrieved from [Link][5]

Sources

- 1. 1,1-Bis(bromomethyl)cyclobutane | C6H10Br2 | CID 12651155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1,1-bis(bromomethyl)cyclobutane (C6H10Br2) [pubchemlite.lcsb.uni.lu]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. 1,1-Bis(bromomethyl)cyclobutane | 20371-79-3 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. (Bromomethyl)cyclobutane | C5H9Br | CID 2734658 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of 1,1-Bis(bromomethyl)cyclobutane in Modern Medicinal Chemistry: A Technical Guide

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. This guide delves into the burgeoning role of 1,1-bis(bromomethyl)cyclobutane as a pivotal building block in this endeavor. Its intrinsic reactivity and the unique three-dimensional topology it imparts through the formation of spiro[3.3]heptane systems have positioned it as a valuable tool for scaffold hopping and bioisosteric replacement. We will explore the synthesis of key spirocyclic intermediates, their incorporation into drug candidates, and the profound impact of the cyclobutane core on critical pharmacological parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their discovery programs.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The over-reliance on planar, aromatic structures in drug discovery has often led to challenges in achieving desired potency, selectivity, and favorable pharmacokinetic properties. The "escape from flatland" is a well-recognized strategy to access novel chemical space and improve drug-like properties.[1][2] Three-dimensional (3D) scaffolds, such as those derived from 1,1-bis(bromomethyl)cyclobutane, offer a rigid and defined orientation of substituents, enabling more precise interactions with biological targets. The spiro[3.3]heptane core, readily accessible from this starting material, has emerged as a particularly attractive motif due to its structural rigidity and its ability to act as a saturated bioisostere of the ubiquitous benzene ring.[1][3][4][5][6]

This guide will provide a comprehensive overview of the practical applications of 1,1-bis(bromomethyl)cyclobutane in medicinal chemistry, with a focus on the synthesis of key derivatives and their impact on drug design.

The Core Building Block: Synthesis and Reactivity of 1,1-Bis(bromomethyl)cyclobutane

The utility of any scaffold is predicated on the accessibility of its foundational building blocks. 1,1-Bis(bromomethyl)cyclobutane is a key intermediate that can be synthesized from commercially available starting materials.

Synthesis of 1,1-Bis(bromomethyl)cyclobutane

A common route to 1,1-bis(bromomethyl)cyclobutane involves the bromination of the corresponding diol, which can be prepared from pentaerythritol.

Conceptual Synthetic Pathway:

Caption: Conceptual synthesis of 1,1-bis(bromomethyl)cyclobutane.

A detailed, step-by-step protocol for a related compound, (bromomethyl)cyclobutane, provides insight into the bromination step.

Experimental Protocol: Synthesis of (Bromomethyl)cyclobutane

This protocol illustrates a typical bromination of a cyclobutane methanol derivative.

Objective: To synthesize (bromomethyl)cyclobutane from cyclobutylmethanol.[7][8]

Materials:

-

Cyclobutylmethanol

-

Triphenylphosphite

-

Bromine

-

N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry reactor under a nitrogen atmosphere, charge DMF followed by triphenylphosphite.

-

Bromine Addition: Cool the mixture and introduce bromine while maintaining a low temperature (e.g., < 12°C).

-

Substrate Addition: Further cool the reaction mixture (e.g., to -12°C) and add cyclobutylmethanol dropwise, ensuring the temperature does not exceed -5°C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature.

-

Workup and Purification: The reaction is worked up by distillation and washing to yield the final product.

Causality: The use of triphenylphosphite and bromine in DMF provides a mild and effective method for converting the primary alcohol to the corresponding bromide. The low temperature control is crucial to manage the exothermic reaction and prevent the formation of byproducts.

Key Scaffolds Derived from 1,1-Bis(bromomethyl)cyclobutane

The primary utility of 1,1-bis(bromomethyl)cyclobutane in medicinal chemistry lies in its use as a precursor to a variety of spiro[3.3]heptane derivatives. The two electrophilic bromomethyl groups readily react with dinucleophiles to form the spirocyclic core.

2,6-Diazaspiro[3.3]heptanes: Bioisosteres of Piperazine

2,6-Diazaspiro[3.3]heptane is a highly valuable scaffold that serves as a rigid, 3D bioisostere for the flexible piperazine ring, a common moiety in many approved drugs.[9] This substitution can lead to improved physicochemical properties and target selectivity.

Reaction Scheme:

Caption: Synthesis of 2,6-diazaspiro[3.3]heptanes.

Experimental Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol outlines the synthesis of a key building block for further derivatization.

Objective: To synthesize tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Materials:

-

2-Benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane

-

Methanol

-

10% Palladium on charcoal

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Hydrogen atmosphere

Step-by-Step Methodology:

-

Debenzylation: Dissolve 2-benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane in methanol and add 10% palladium on charcoal.

-

Hydrogenation: Establish a hydrogen atmosphere (e.g., using a balloon) and heat the mixture (e.g., to 45°C) with stirring.

-

Boc Protection: After the debenzylation is complete (monitored by TLC or LC-MS), add Boc₂O to the reaction mixture.

-

Workup and Purification: Filter the reaction mixture to remove the catalyst and concentrate the filtrate. The crude product is then purified by chromatography to afford the title compound.[10]

Causality: The benzyl group is a common protecting group for amines that can be selectively removed by catalytic hydrogenation. The subsequent in-situ protection of the free amine with Boc anhydride provides a stable, easily handled intermediate for further synthetic manipulations.

2-Oxa-6-azaspiro[3.3]heptanes: Morpholine Bioisosteres

2-Oxa-6-azaspiro[3.3]heptane serves as a rigid analog of morpholine, another prevalent heterocycle in drug molecules. This substitution can enhance metabolic stability and aqueous solubility.[9]

Reaction Scheme:

Caption: General synthesis of 2-oxa-6-azaspiro[3.3]heptanes.

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Tosylate Salt

This protocol describes the synthesis of a stable salt of the parent 2-oxa-6-azaspiro[3.3]heptane.

Objective: To synthesize 2-oxa-6-azaspiro[3.3]heptane p-toluenesulfonate.[11]

Materials:

-

3,3-Bis(bromomethyl)oxetane

-

p-Toluenesulfonamide

-

Base (e.g., NaOH)

Step-by-Step Methodology:

-

Reaction Setup: Combine 3,3-bis(bromomethyl)oxetane and p-toluenesulfonamide in a suitable solvent.

-

Cyclization: Add a base to facilitate the intramolecular cyclization, forming the N-tosyl protected azetidine ring.

-

Deprotection and Salt Formation: The tosyl group can be removed under specific conditions, and subsequent treatment with p-toluenesulfonic acid yields the stable tosylate salt.

Causality: The use of a sulfonamide allows for a one-pot formation of the azetidine ring. The resulting tosylate salt is often a crystalline, stable solid that is easier to handle and purify than the free base.

Spiro[3.3]heptane-2,6-dione: A Versatile Precursor

Spiro[3.3]heptane-2,6-dione is a valuable intermediate that can be further functionalized to introduce a wide range of substituents, including amino acids and carboxylic acids.

Reaction Scheme:

Caption: Rationale for using spiro[3.3]heptanes in kinase inhibitors.

In GPCR Modulators

The ability to precisely position functional groups in 3D space makes spiro[3.3]heptane derivatives attractive for targeting G-protein coupled receptors (GPCRs), where specific ligand-receptor interactions are crucial for activity.

In Antiviral and Antibacterial Agents

The spiro[3.3]heptane scaffold has been incorporated into novel antibacterial agents, such as the tuberculosis drug candidate TBI-223. [12]Additionally, cyclobutane-containing nucleoside analogues have shown potent antiviral activity. [13]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a spiro[3.3]heptane moiety can significantly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

| Property | Impact of Spiro[3.3]heptane | Rationale | Reference |

| Solubility | Generally increased | Higher sp³ character, reduced planarity | [9] |

| Lipophilicity (logP/logD) | Can be modulated | Replacement of aromatic rings with saturated scaffolds | [5][14][15] |

| Metabolic Stability | Often improved | Blocks sites of metabolism, more rigid structure | [9][16][17][18] |

Experimental Workflow for Assessing Metabolic Stability:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]

- 8. CN101209953B - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]

- 9. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. hrcak.srce.hr [hrcak.srce.hr]

Escaping Flatland: The History, Discovery, and Synthesis of 1,1-Bis(bromomethyl)cyclobutane

Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the paradigm of drug design has shifted dramatically from planar, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional scaffolds—a movement colloquially known as "escaping flatland." At the forefront of this structural revolution is the spiro[3.3]heptane motif, a highly rigid, saturated bioisostere for benzene, piperidine, and piperazine[1].

The critical linchpin for constructing these advanced spirocyclic architectures is 1,1-bis(bromomethyl)cyclobutane (CAS: 20371-79-3)[2]. As a versatile bis-electrophile, it enables the convergent synthesis of diverse spiro-compounds, improving the metabolic stability, solubility, and target selectivity of lead drug candidates[3]. This whitepaper explores the historical discovery of this scaffold, details the mechanistic causality behind its synthesis, and provides field-proven, self-validating experimental protocols.

Historical Context: From Fecht's Acid to Modern Bioisosteres

The history of the spiro[3.3]heptane scaffold dates back to 1907 with the pioneering work of German chemist Hermann Fecht[4]. Fecht synthesized the first derivative of this novel spirocyclic system, spiro[3.3]heptane-2,6-dicarboxylic acid (later named "Fecht's acid"), by employing a double malonic ester synthesis on pentaerythritol derivatives[4].

While Fecht's discovery laid the foundational principles for spirocyclic chemistry, his methodology was largely restricted to synthesizing symmetrically substituted molecules. As modern drug discovery demanded more asymmetric and highly functionalized spiro-compounds, synthetic strategies had to evolve. This necessity led to the development of a convergent synthetic approach utilizing 1,1-bis(bromomethyl)cyclobutane[5]. By forming one cyclobutane ring first and subsequently utilizing the bis(bromomethyl) groups to annulate the second ring, chemists gained unprecedented modular control over the spiro[3.3]heptane architecture[1].

Quantitative Data & Chemical Properties

Accurate characterization and reagent selection are paramount. Table 1 summarizes the physicochemical properties of the target bis-electrophile, while Table 2 compares the historical and modern reagents used for its synthesis.

Table 1: Physicochemical Properties of 1,1-Bis(bromomethyl)cyclobutane [2][6]

| Property | Value |

| Chemical Name | 1,1-Bis(bromomethyl)cyclobutane |

| CAS Number | 20371-79-3 |

| Molecular Formula | C₆H₁₀Br₂ |

| Exact Mass | 241.91288 g/mol |

| Physical Form | Colorless to pale yellow liquid |

| Safety / Handling | H315, H318, H335 (Danger: Causes skin irritation/eye damage) |

Table 2: Comparison of Bromination Methods for 1,1-bis(hydroxymethyl)cyclobutane [5]

| Reagent System | Temp (°C) | Key Advantages | Key Disadvantages |

| CBr₄ / PPh₃ (Appel) | 0 to 25 | Mild conditions; prevents acid-catalyzed ring expansion. | Generates stoichiometric triphenylphosphine oxide (TPPO). |

| PBr₃ | -10 to 25 | High atom economy; cheaper reagents. | Acidic byproducts (HBr) can cause cyclobutane ring cleavage. |

Mechanistic Pathways & Synthetic Strategy

The synthesis of 1,1-bis(bromomethyl)cyclobutane is executed via a highly controlled three-step convergent pathway[5].

-

Double Alkylation: Diethyl malonate is deprotonated and reacted with 1,3-dibromopropane to form diethyl 1,1-cyclobutanedicarboxylate.

-

Hydride Reduction: The diester is reduced to a diol using Lithium Aluminum Hydride (LiAlH₄).

-

Halogenation: The diol undergoes bromination to yield the final bis-electrophile.

Figure 1: Three-step convergent synthesis of 1,1-bis(bromomethyl)cyclobutane.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that chemical protocols must be self-validating systems. The inherent ring strain of cyclobutane (~26 kcal/mol) makes it highly susceptible to Wagner-Meerwein rearrangements or ring-opening under harsh conditions. The following protocols are designed with strict causality and In-Process Controls (IPCs) to guarantee structural integrity.

Protocol A: Reduction to 1,1-bis(hydroxymethyl)cyclobutane

Causality: Esters require a potent hydride source for reduction; NaBH₄ is insufficiently reactive. While LiAlH₄ is highly effective, its standard aqueous workup generates colloidal aluminum hydroxide emulsions that trap the highly water-soluble diol product, devastating the yield. We employ the Fieser Workup to force the precipitation of granular, easily filterable aluminate salts.

Step-by-Step Methodology:

-

Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere.

-

Addition: Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) in THF and add dropwise over 1 hour to maintain the internal temperature below 10 °C (exothermic reaction).

-

Reflux: Warm the mixture to room temperature, then heat to reflux for 4 hours.

-

IPC (In-Process Control): Monitor via TLC (KMnO₄ stain, as the product lacks a UV chromophore). Proceed only when the ester spot is completely consumed.

-

Fieser Workup (Critical Step): Cool to 0 °C. For every x grams of LiAlH₄ used, strictly add sequentially: x mL of DI water, x mL of 15% NaOH (aq), and 3x mL of DI water. Stir vigorously until a white, granular precipitate forms.

-

Isolation: Filter the salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to afford the pure diol.

Protocol B: Bromination via the Appel Reaction

Causality: The quaternary carbon of the cyclobutane ring creates a highly sterically hindered, "neopentyl-like" environment. Standard Sₙ2 substitutions using PBr₃ are sluggish and generate HBr, which can catalyze the cleavage of the strained four-membered ring. The Appel Reaction (CBr₄ / PPh₃) is selected because it operates under mild, nearly neutral conditions, driving the reaction forward via the thermodynamic formation of a strong P=O bond without jeopardizing the ring[5].

Step-by-Step Methodology:

-

Preparation: Dissolve 1,1-bis(hydroxymethyl)cyclobutane (1.0 equiv) and CBr₄ (2.5 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.

-

Activation: Add Triphenylphosphine (PPh₃, 2.5 equiv) in small portions to control the exothermic formation of the phosphonium intermediate.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

IPC (In-Process Control): Utilize ³¹P NMR to track the reaction. The disappearance of the PPh₃ signal (~ -5 ppm) and the appearance of the Triphenylphosphine oxide (TPPO) signal (~ +29 ppm) validates reaction completion.

-

Purification (TPPO Removal): Concentrate the DCM to a minimal volume, then rapidly add cold hexanes/diethyl ether (1:1). The bulky TPPO byproduct will precipitate out of solution. Filter the solid, and purify the remaining filtrate via short-path silica gel chromatography to yield 1,1-bis(bromomethyl)cyclobutane.

Applications: Constructing the Spiro[3.3]heptane Scaffold

Once synthesized, 1,1-bis(bromomethyl)cyclobutane serves as the ultimate bis-electrophile for drug discovery applications[1]. By reacting this compound with a bis-nucleophile (such as diethyl malonate) in the presence of a strong base (e.g., NaH or KOtBu), chemists trigger an intramolecular double-displacement sequence[1]. This yields the spiro[3.3]heptane core, effectively allowing researchers to replace flat, metabolically vulnerable aromatic rings with rigid, 3D spirocycles[3].

Figure 2: Application of 1,1-bis(bromomethyl)cyclobutane in synthesizing spiro[3.3]heptane scaffolds.

References

-

[3] ResearchGate. "Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes". Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1,1-Bis(bromomethyl)cyclobutane

Introduction: The Strategic Value of Spirocycles in Modern Chemistry

Spirocyclic compounds, molecular architectures where two rings share a single common atom, are of paramount importance in contemporary drug discovery and materials science.[1] Their inherent three-dimensionality provides a stark departure from the planar, aromatic structures that have historically dominated synthetic chemistry pipelines.[2] This unique topology allows for a more precise and rigid presentation of functional groups in space, which can lead to enhanced binding affinity, improved selectivity for biological targets, and reduced off-target effects.[1][2]

The drive to create molecules with greater sp3 character and three-dimensionality, a concept often termed "escaping flatland," has highlighted the value of strained spirocyclic systems, particularly those incorporating four-membered rings like cyclobutane.[2][3] These scaffolds serve as conformationally restricted bioisosteres for common motifs like cyclohexanes or piperidines, often leading to significant improvements in physicochemical and pharmacokinetic properties such as aqueous solubility and metabolic stability.[4][5][6] 1,1-Bis(bromomethyl)cyclobutane has emerged as a powerful and versatile building block for the efficient construction of a variety of spiro[3.X]cycloalkanes, offering a direct entry into this valuable chemical space.

Core Reagent: 1,1-Bis(bromomethyl)cyclobutane

1,1-Bis(bromomethyl)cyclobutane is an ideal electrophilic partner for spiroannulation reactions. The two primary bromomethyl groups are geminally disposed on a cyclobutane ring, positioning them perfectly for double substitution reactions with a range of dinucleophiles. This arrangement facilitates the formation of a new ring fused at the C1 position of the cyclobutane core.

| Property | Value |

| Molecular Formula | C₆H₁₀Br₂ |

| Molecular Weight | 241.95 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~95-97 °C (1 mBar) |

| Reactivity | Highly electrophilic at the methylene carbons |

Synthetic Workflow Overview

The primary strategy for constructing spirocycles from 1,1-bis(bromomethyl)cyclobutane involves a tandem intermolecular and intramolecular SN2 reaction sequence with a suitable dinucleophile. This process, known as spiroannulation, is typically a one-pot procedure.

Caption: General workflow for spiroannulation.

PART 1: Synthesis of Spiro[3.3]heptanes via Carbon Dinucleophiles

The construction of the spiro[3.3]heptane core, a valuable bioisostere for cyclohexane, is readily achieved through the double alkylation of carbon nucleophiles.[4][7] Diethyl malonate and tosylmethyl isocyanide (TosMIC) are exemplary reagents for this transformation.

Mechanism: Malonic Ester Annulation

The reaction proceeds via the deprotonation of diethyl malonate by a strong base, creating a soft nucleophile. This enolate attacks one of the electrophilic bromomethyl groups in an intermolecular SN2 reaction. The resulting intermediate, now tethered to the cyclobutane core, undergoes a subsequent, base-mediated intramolecular SN2 cyclization to form the spiro[3.3]heptane ring system.

Caption: Mechanism for malonic ester spiroannulation.

Protocol 1.1: Preparation of Diethyl 2,6-Dioxaspiro[3.3]heptane-2,6-dicarboxylate

This protocol details the synthesis on a multigram scale, a common requirement for generating building blocks for drug discovery programs.[7]

Materials:

-

1,1-Bis(bromomethyl)cyclobutane (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF.

-

Deprotonation: Cool the THF to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. To this suspension, add diethyl malonate dropwise via syringe over 15 minutes. The formation of the sodium enolate will be accompanied by hydrogen gas evolution.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Addition of Electrophile: In a separate flask, dissolve 1,1-bis(bromomethyl)cyclobutane in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate suspension at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the title compound.

| Entry | Base | Solvent | Temperature | Time (h) | Typical Yield |

| 1 | NaH | THF | 0 °C to RT | 16 | 75-85% |

| 2 | NaOEt | Ethanol | Reflux | 12 | 70-80% |

PART 2: Synthesis of Heterospirocycles

The versatility of 1,1-bis(bromomethyl)cyclobutane extends to the synthesis of heterospirocycles by employing dinucleophiles containing nitrogen, oxygen, or sulfur.[8] This approach provides access to novel scaffolds that can act as constrained mimetics of common heterocycles like piperazine or morpholine.[6]

Protocol 2.1: Preparation of Spiro[cyclobutane-1,3'-benzo[b][8][10]dioxepine]

This procedure illustrates the formation of an oxygen-containing heterospirocycle using catechol as the dinucleophile.

Materials:

-

1,1-Bis(bromomethyl)cyclobutane (1.0 eq)

-

Catechol (1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

Setup: To a round-bottom flask, add catechol, potassium carbonate, and anhydrous DMF.

-

Addition: Stir the suspension at room temperature and add 1,1-bis(bromomethyl)cyclobutane as a solution in a small amount of DMF.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3x).

-

Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Caption: Formation of heterospirocycles.

| Dinucleophile | Product Class | Base | Solvent | Typical Yield |

| Catechol | Spiro-benzodioxepine | K₂CO₃ | DMF | 60-75% |

| Benzene-1,2-dithiol | Spiro-benzodithiepine | Cs₂CO₃ | ACN | 65-80% |

| N-Tosyl-p-aminobenzylamine | Spiro-dihydrodiazepine | K₂CO₃ | DMF | 55-70% |

Conclusion and Outlook

1,1-Bis(bromomethyl)cyclobutane is a highly effective and adaptable building block for the synthesis of diverse spirocyclic systems. The protocols outlined here demonstrate straightforward and scalable methods for producing both carbocyclic and heterocyclic spiro[3.X] compounds. The resulting scaffolds are of significant interest to researchers in medicinal chemistry for their potential to impart favorable three-dimensional structural properties and optimize the ADME profiles of lead compounds. Further exploration of dinucleophiles and downstream functionalization of the synthesized spirocycles will continue to expand the utility of this valuable synthetic precursor.

References

-

Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

-

Mykhailiuk, P. K. (2022). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry-Methods. [Link]

-

Gicquel, M., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications. [Link]

-

Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

-

Closs, G. L., & Closs, L. E. (1965). Bicyclo[1.1.0]butane. Organic Syntheses. [Link]

-

Luo, X.-B., et al. (2025). Halospirocyclization of N‐Benzylpropiolamides With NXS to Halogenated Azaspiro[5.5]undecanones. Chemistry–An Asian Journal. [Link]

-

Fehér, M., et al. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules. [Link]

-

López-Suárez, L., et al. (2021). Regioselective Monoborylation of Spirocyclobutenes. Organic Letters. [Link]

-

Hari, D. P., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]

-

Hari, D. P., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]

-

Wang, S., et al. (2021). Synthesis of Functionalized Cyclobutenes and Spirocycles via Asymmetric P(III)/P(V) Redox Catalysis. Chinese Journal of Chemistry. [Link]

-

Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. MedCrave. [Link]

-

Tice, C. M. (2018). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

-

Ramadas, B., et al. (2017). Facile synthesis of 2-azaspiro[3.4]octane. RSC Advances. [Link]

-

Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hari, D. P., & König, B. (2020). Strain-Release-Driven Azetidine Synthesis: A Platform for Azetidine-Containing Spirocycles. Angewandte Chemie International Edition. [Link]

-

Hlazun, Y., et al. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Procter, D. J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

-

Patra, M., & Ghosh, S. (2009). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

-

Cahlíková, L., et al. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. [Link]

- Madiot, V., et al. (2017). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

Kumar, V., & Singh, V. (2015). Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps. Beilstein Journal of Organic Chemistry. [Link]

-

Kotha, S., & Ghosh, A. K. (2008). Synthesis of heterospiranes by cyclization of dinucleophiles with 1,1-bis(tosyloxymethyl)cyclopropane and -cyclobutane. Tetrahedron Letters. [Link]

-

Hari, D. P., & König, B. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Semantic Scholar. [Link]

-

Hari, D. P., & König, B. (2023). Access to Succinimidyl Spirocyclobutenes via Spiroannulation of Bicyclo[1.1.0]Butanes and Azaoxyallyl Cations. Angewandte Chemie International Edition. [Link]

-

Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

-

Hari, D. P., & König, B. (2023). Electricity-Driven Strain-Release Cascade Cyclization of Bicyclo[1.1.0]butane (BCB): Stereoselective Synthesis of Functionalized Spirocyclobutyl Oxindoles. Angewandte Chemie International Edition. [Link]

-

Hari, D. P., & König, B. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. [Link]

-

Zhou, Q., et al. (2024). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry. [Link]

-

Ohori, M., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][7][9]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. [Link]

-

Roberts, J. D., & Sauer, C. W. (1949). Spiro[3.5]nonane. Journal of the American Chemical Society. [Link]

-

Sanguinet, L., et al. (2015). Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices. Molecules. [Link]

Sources

- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]

- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Generation and Utilization of the 1,3-Di-Grignard Reagent from 1,1-Bis(bromomethyl)cyclobutane

Executive Summary & Chemical Context

The pursuit of novel, three-dimensional chemical space in modern drug discovery has elevated the importance of spirocyclic scaffolds. Specifically, spiro[3.3]heptane derivatives are highly valued as saturated,

This application note details the optimized methodology for generating a 1,3-di-Grignard reagent from 1,1-bis(bromomethyl)cyclobutane. By meticulously controlling the Schlenk equilibrium and reaction kinetics, this protocol suppresses competing Wurtz coupling, enabling the high-yield synthesis of a reactive 2-magnesaspiro[3.3]heptane intermediate for downstream electrophilic trapping[4][5].

Mechanistic Insights and Causality (E-E-A-T)

Generating a di-Grignard reagent from a dihalide is historically plagued by two failure modes:

The Neopentyl Advantage:

Unlike open-chain 1,2-dihalides, 1,1-bis(bromomethyl)cyclobutane is a 1,3-dihalide featuring a quaternary carbon at the cyclobutane C1 position. This structural feature eliminates the presence of

Thermodynamic Control via Solvent Selection: The primary competing side-reaction for this substrate is intermolecular Wurtz coupling. To circumvent this, the choice of solvent is the critical causal factor for success:

-

Why Diethyl Ether (Et₂O) over THF? In Tetrahydrofuran (THF), the formed 1,3-di-Grignard reagent remains highly soluble. The continuous presence of this soluble nucleophile alongside unreacted dibromide heavily promotes intermolecular Wurtz coupling. Conversely, in Et₂O, the initially formed 1,3-di-Grignard reagent rapidly precipitates as an insoluble, oligomeric "magnesacyclobutane" complex[4]. This phase separation effectively removes the reactive species from the solution, protecting it from coupling with the incoming dibromide.

-

Reconstitution: Once the dibromide is fully consumed, the unreactive oligomer is reconstituted into a highly reactive, monomeric di-Grignard reagent by adding anhydrous magnesium bromide (MgBr₂), which shifts the Schlenk equilibrium back toward the active monomer[4][5].

Reaction Workflow

Di-Grignard generation from 1,1-bis(bromomethyl)cyclobutane and spirocycle trapping.

Quantitative Optimization Data

The table below summarizes the empirical data driving the protocol design, highlighting the stark contrast in outcomes based on solvent and additive choices.

| Parameter | Condition A (Optimized Protocol) | Condition B (Standard THF) | Condition C (High Temp) |

| Solvent | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran |

| Reaction Temperature | 35 °C (Gentle Reflux) | 65 °C (Reflux) | 80 °C |

| Intermediate State | Precipitated Oligomer | Soluble Monomer/Dimer | Soluble |

| Primary Side Reaction | Minimal | Wurtz Coupling | Wurtz Coupling / Degradation |

| Reconstitution Agent | MgBr₂ (1.0 equiv) | Not Required | Not Required |

| Estimated Yield | 70 – 80% | 40 – 50% | < 20% |

Step-by-Step Experimental Protocol

Self-Validating System Design: This protocol is engineered with built-in validation checkpoints. Proceeding to the electrophilic trapping step without passing the titration checkpoint is a primary cause of low yields in spirocycle synthesis.

Materials & Reagents

-

1,1-Bis(bromomethyl)cyclobutane (98% purity, dried over molecular sieves)[2]

-

Magnesium turnings (sublimed, for Grignard reactions)

-

1,2-Dibromoethane (for Mg activation)

-

Anhydrous Diethyl Ether (Et₂O) and Anhydrous THF

-

Anhydrous Magnesium Bromide (MgBr₂)

-

Electrophile (e.g., Dichlorodiphenylsilane for silaspirocycle synthesis)

Phase 1: Magnesium Activation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a strict Argon atmosphere.

-

Add Magnesium turnings (3.0 equivalents relative to the dibromide) to the flask.

-

Add enough anhydrous Et₂O to just cover the turnings.

-

Add 1,2-dibromoethane (0.05 equivalents).

-

Validation Checkpoint 1: Observe the localized formation of bubbles (ethylene gas) and a slight cloudiness. This visually confirms the removal of the passivating MgO layer. Do not proceed until activation is confirmed.

Phase 2: Di-Grignard Generation

-

Dilute 1,1-bis(bromomethyl)cyclobutane (1.0 equivalent) in anhydrous Et₂O (to create a 0.5 M solution).

-

Transfer this solution to the addition funnel.

-

Begin dropwise addition of the dibromide solution to the activated Mg turnings at a rate of 1 drop every 3-5 seconds. The reaction should maintain a gentle, self-sustaining reflux.

-

Validation Checkpoint 2: As the reaction progresses, a heavy white/gray precipitate must form. This is the magnesacyclobutane oligomer[4]. If the solution remains completely clear, Wurtz coupling is likely occurring.

-

Once addition is complete, reflux the mixture for an additional 2 hours to ensure complete consumption of the starting material.

Phase 3: Reconstitution and Titration

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of anhydrous MgBr₂ (1.0 equivalent) in Et₂O/THF. Stir for 1 hour at room temperature. The precipitate will gradually dissolve, yielding a homogenous solution of the monomeric 1,3-di-Grignard reagent[4][5].

-

Validation Checkpoint 3 (Critical): Perform a Knochel titration (using iodine and LiCl in THF) on a 1.0 mL aliquot. Calculate the exact molarity. If the yield of active Grignard is < 60% of the theoretical maximum, discard the batch to prevent wasting high-value electrophiles.

Phase 4: Electrophilic Trapping (Spirocycle Formation)

-

Cool the validated di-Grignard solution to -78 °C.

-

Slowly add the desired bis-electrophile (e.g., 0.95 equivalents of dichlorodiphenylsilane diluted in Et₂O) via a syringe pump over 1 hour.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench carefully with saturated aqueous NH₄Cl at 0 °C, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to isolate the spiro[3.3]heptane derivative.

References

Sources

Troubleshooting & Optimization

Minimizing ring-opening side reactions in cyclobutane derivatives

A Guide to Navigating Ring Stability and Minimizing Ring-Opening Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane derivatives. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: the prevention of unwanted ring-opening side reactions. As a Senior Application Scientist, my goal is to blend foundational principles with field-proven strategies to help you maintain the integrity of your four-membered ring systems throughout your synthetic campaigns.

The utility of the cyclobutane motif in medicinal chemistry is growing, offering a unique, rigid scaffold that can improve potency, selectivity, and pharmacokinetic profiles.[1][2][3] However, the very characteristic that makes this ring synthetically useful—its inherent strain energy—also makes it susceptible to cleavage under various reaction conditions.[4][5] This guide provides a structured approach to understanding, diagnosing, and solving these stability issues.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Cyclobutane Instability

This section addresses the core principles governing the reactivity of cyclobutane rings. Understanding why a ring opens is the first step in preventing it.

Q1: What makes the cyclobutane ring so prone to opening?

A1: The reactivity of the cyclobutane ring is a direct consequence of its significant ring strain , which is estimated to be around 26.3 kcal/mol.[4] This instability arises from two primary factors:

-

Angle Strain: The internal C-C-C bond angles in a cyclobutane ring are approximately 90° (or slightly less, around 88°, due to puckering).[4][6] This is a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon atoms, leading to poor orbital overlap and weakened C-C bonds.[7][8][9]

-

Torsional Strain: To minimize angle strain, a cyclobutane ring is not perfectly flat; it adopts a puckered or "butterfly" conformation.[4] While this puckering relieves some of the eclipsing interactions between adjacent C-H bonds that would exist in a planar structure, considerable torsional strain remains.[6]

This stored potential energy makes ring-opening reactions thermodynamically favorable, as they relieve both angle and torsional strain to form more stable, open-chain compounds.[7][10]

Caption: Sources of instability in the cyclobutane ring.

Q2: How do different reaction conditions trigger ring-opening?

A2: Ring-opening can be initiated through several distinct mechanisms, each favored by specific experimental conditions:

-

Thermal Activation: For unsaturated systems like cyclobutenes, heating can provide the energy needed to overcome the activation barrier for an electrocyclic ring-opening to form a 1,3-butadiene.[11] This is a concerted pericyclic reaction governed by orbital symmetry rules.[12][13] Saturated cyclobutanes are more thermally stable but can decompose at very high temperatures (>1000 K) via a biradical intermediate.[14]

-

Acid Catalysis: Brønsted or Lewis acids can protonate or coordinate to a functional group on the ring (e.g., a ketone or alcohol), making an adjacent C-C bond susceptible to cleavage.[15] This often generates a carbocation intermediate, which can lead to ring-opening or ring-expansion products to form more stable five- or six-membered rings.[10]

-

Transition Metal Catalysis: Low-valent transition metals (e.g., Pd, Rh, Ni) can insert into the strained C-C bonds of a cyclobutane ring via oxidative addition.[16][17] This forms a metallacyclopentane intermediate, which can then undergo further reactions that result in ring-opened products. This is a common issue in cross-coupling and C-H activation reactions.[18]

-

Photochemical Activation: UV irradiation can promote electrons to excited states, enabling electrocyclic ring-opening of cyclobutenes.[19][20] Depending on the wavelength and substrate, these reactions can proceed through different excited states, sometimes leading to a loss of stereospecificity compared to thermal reactions.[21]

Q3: How do substituents on the ring affect its stability?

A3: Substituents play a critical role in modulating the stability and reactivity of the cyclobutane ring.

-

Electronic Effects: In the thermal ring-opening of substituted cyclobutenes, the direction of rotation of the substituents (a property known as torquoselectivity) is heavily influenced by their electronic nature. Electron-donating groups generally prefer to rotate "outward," while electron-withdrawing groups prefer to rotate "inward" to stabilize the transition state.[22]

-

Steric Effects: Bulky substituents can increase steric strain, potentially lowering the activation energy for ring-opening if that process relieves steric crowding. Conversely, the Thorpe-Ingold effect suggests that gem-disubstitution can decrease the endocyclic bond angle, which can paradoxically lower the overall ring strain of the cyclobutane.[4]

-

Activating Groups: Substituents that can stabilize a radical or ionic intermediate will facilitate ring-opening under the corresponding conditions. For example, a phenyl or vinyl group can stabilize a radical intermediate, while an oxygen-containing group can be activated by Lewis acids.[15]

Section 2: Troubleshooting Guide - Diagnosing and Solving Ring-Opening Issues

This section is formatted to address specific experimental problems. Each question represents a common scenario encountered in the lab, followed by a detailed explanation of the cause and a set of actionable solutions.

Problem 1: "My reaction under acidic conditions (e.g., deprotection, hydrolysis) is yielding a mixture of ring-opened and ring-expanded byproducts."

-

Probable Cause: Your cyclobutane derivative is likely undergoing acid-catalyzed C-C bond cleavage. Protonation of a heteroatom or formation of a carbocation adjacent to the ring creates a highly unstable species. The system relieves this strain by either cleaving the ring to form an acyclic product or by rearranging to a more stable cyclopentyl cation.[10]

Caption: Acid-catalyzed ring expansion and opening pathway.

-

Solutions & Protocols:

1. Reagent Selection: Switch to milder acidic conditions.

- Avoid: Strong mineral acids (HCl, H₂SO₄), strong Lewis acids (BCl₃, AlCl₃).

- Consider: Using weaker Brønsted acids like pyridinium p-toluenesulfonate (PPTS), acetic acid, or solid-supported acids which can offer lower acidity and easier removal. For Lewis acid-mediated reactions, consider those with softer cations like ZnCl₂ or Sc(OTf)₃, which may coordinate without promoting extensive cleavage.[23][24]

2. Temperature Control: Perform the reaction at the lowest possible temperature.

- Protocol: Start the reaction at 0 °C or -20 °C. Add the acid catalyst slowly and monitor the reaction by TLC or LCMS at regular, short intervals (e.g., every 15 minutes). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

3. Non-Acidic Alternatives: Explore alternative reactions that avoid acidic catalysts altogether.

- For example, if removing a tert-butyldimethylsilyl (TBS) ether, instead of using TBAF (which can be basic) or acidic conditions, consider using a neutral fluorinating agent like HF-Pyridine buffered solution.

| Condition | Reagent | Temperature (°C) | Ring Integrity | Comments |

| Harsh Acidic | 3M HCl in MeOH | 25 | Poor | Rapid ring-opening observed. |

| Mild Acidic | Acetic Acid | 25 | Good | Slower reaction, but ring remains intact. |

| Lewis Acid | Sc(OTf)₃ (10 mol%) | 0 | Excellent | Catalytic and mild, preserving the ring structure. |

Problem 2: "I am attempting a transition metal-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) and observing low yields and byproducts suggesting C-C bond cleavage."

-

Probable Cause: The low-valent metal catalyst (e.g., Pd(0), Ni(0)) is likely undergoing oxidative addition into a strained C-C bond of the cyclobutane ring, which competes with the desired catalytic cycle (e.g., oxidative addition into a C-Halogen bond).[17] This is especially problematic with electron-deficient or highly strained cyclobutane systems like bicyclo[1.1.0]butanes.[18]

-

Solutions & Protocols:

1. Ligand Modification: The electronic and steric properties of the ligand bound to the metal center are critical.

- Strategy: Switch from electron-rich, bulky phosphine ligands (which favor C-C activation) to more electron-poor or sterically less demanding ligands. This can raise the activation barrier for C-C insertion relative to the desired C-X insertion.

- Screening Protocol:

- Set up an array of parallel reactions in vials.

- Use a consistent metal precursor (e.g., Pd₂(dba)₃) and your substrates.

- In each vial, use a different phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos, P(o-tol)₃, PPh₃).

- Run the reactions at a moderate temperature (e.g., 60-80 °C) for a set time.

- Analyze the crude reaction mixture of each vial by ¹H NMR or LCMS to determine the ratio of desired product to ring-opened byproduct. This will identify the optimal ligand for your specific substrate.

2. Choice of Metal Catalyst: Different metals have different propensities for C-C bond activation.

- If a Palladium catalyst is failing, consider a Copper- or Nickel-based system, which may have a different reactivity profile and selectivity for your specific transformation.

3. Substrate Design: If possible, position bulky groups adjacent to the C-C bonds you wish to protect. This can sterically hinder the approach of the metal catalyst to those bonds.

Problem 3: "My cyclobutene derivative undergoes electrocyclic ring-opening upon heating, but I need to perform a subsequent reaction at elevated temperatures."

-

Probable Cause: The activation energy for the thermal electrocyclic ring-opening is lower than that required for your desired subsequent reaction. This is a common challenge, as the conversion of a cyclobutene to a butadiene is often thermally allowed and facile.[11]

-

Solutions & Protocols:

1. Flash Vacuum Pyrolysis (FVP): This technique can sometimes be used to favor a desired higher-energy transformation over a lower-energy one. By heating the sample under high vacuum and for a very short residence time at the hot zone, you can access kinetic products. This is highly specialized and substrate-dependent.

2. Photochemical Activation: Instead of heat, use light to drive the desired reaction. Photochemical conditions may allow your desired transformation to occur at low temperatures, well below the threshold for thermal ring-opening.[19]

3. Strategic Use of Ring Strain: Design your synthesis so the desired reaction relieves strain, making it kinetically favorable at a lower temperature. For instance, if a reaction involves breaking an exocyclic bond that is sterically hindered by the ring, this may proceed at a lower temperature than the ring-opening itself.

4. Protect/Modify the Double Bond: Temporarily convert the cyclobutene to a more stable cyclobutane derivative (e.g., via dihydroxylation or epoxidation). Perform your high-temperature reaction on the saturated ring, and then regenerate the double bond in a final step (e.g., via elimination).

Caption: A protection strategy to prevent thermal ring-opening.

Section 3: References

-

Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane.

-

Leigh, W. J., Zheng, K., & Clark, K. B. (n.d.). Cyclobutene photochemistry. Adiabatic photochemical ring opening of alkylcyclobutenes. Canadian Journal of Chemistry.

-

Takeda, K. (n.d.). Cyclobutene Ring Opening Reactions. ResearchGate.

-

Roy, T., & Ghorai, P. (2024, June 7). Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. ACS Publications.

-

Chemistry Steps. (2024, November 15). Ring Expansion Rearrangements.

-

Carpenter, G. B., & Houk, K. N. (n.d.). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC.

-

Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.

-

OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).

-

ResearchGate. (n.d.). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context.

-

ResearchGate. (n.d.). Probable mechanism of the nucleophilic ring-opening of DACs by sydnones.

-

Lambert, T. H., & Maciver, A. (n.d.). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC.

-

Willems, T. F., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PMC.

-

Benchchem. (n.d.). Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions.

-

Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.

-

D'Annibale, A., & Trogolo, C. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.

-

Yang, S., et al. (2025, August 19). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. ACS Publications.

-

PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

-

Quetin-Leclercq, J. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

-

Yang, S., et al. (2025, August 19). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. ACS Publications.

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical.

-

Xiao, Y., et al. (2023, October 27). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides. RSC Publishing.

-

Maruyama, T., et al. (2003, December 23). Theoretical and Experimental Studies on the Thermal Ring-Opening Reaction of Cyclobutene Having a Stannyl Substituent at the 3-Position. The Journal of Organic Chemistry - ACS Publications.

-

Indian Academy of Sciences. (n.d.). Competitive and Cooperative Torquoselectivity in the thermal ring opening of cyclobutene: A density functional insight.

-

ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF.

-

OSTI.GOV. (1987, September 30). Cyclobutene photochemistry. Nonstereospecific photochemical ring opening of simple cyclobutenes (Journal Article).

-

Hrovat, D. A., & Borden, W. T. (2001, September 12). Complicated Goings-On in the Metal-Manipulated Ring-Opening of Cyclobutene. Journal of the American Chemical Society (ACS Publications).

-

Chemical Science (RSC Publishing). (n.d.). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene.

-

Curry, M. J., & Stevens, I. D. R. (n.d.). The thermal ring opening of 3,3-disubstituted cyclobutenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.

-

Master Organic Chemistry. (2020, March 16). Electrocyclic Reactions.

-

MDPI. (2024, May 22). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.

-

Mykhailiuk, P. K. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.

-

The Journal of Organic Chemistry - ACS Publications. (2023, March 20). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.

-

Wikipedia. (n.d.). Ring strain.

-

PubMed. (1999, July 9). Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction?.

-

Wikipedia. (n.d.). Activation of cyclopropanes by transition metals.

-

Benchchem. (n.d.). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines.

-

Auburn University. (2023, December 9). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations.

-

Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog.

-